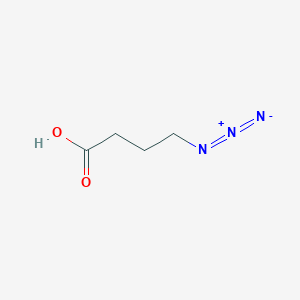

4-Azidobutyric acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-azidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c5-7-6-3-1-2-4(8)9/h1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGMYTXJRVPMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472997 | |

| Record name | 4-azidobutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54447-68-6 | |

| Record name | 4-azidobutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Azidobutyric Acid for Researchers and Drug Development Professionals

Introduction: 4-Azidobutyric acid, also known as 4-azidobutanoic acid, is a versatile bifunctional molecule of significant interest in chemical biology, drug discovery, and materials science. Its structure incorporates both a terminal azide group and a carboxylic acid moiety, making it a valuable building block for a variety of chemical modifications and bioconjugation applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its emerging role in neuroscience research.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] It is a stable compound under normal conditions but, like other organic azides, may be explosive at high temperatures or pressures.[3] It is soluble in water and other organic solvents.[3]

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇N₃O₂ | [4][5][6] |

| Molecular Weight | 129.12 g/mol | [4][7] |

| CAS Number | 54447-68-6 | [5][6][7] |

| IUPAC Name | 4-azidobutanoic acid | [4] |

| Boiling Point | 135 °C @ 11 mmHg | [7] |

| Purity | Typically >95% | [5][6] |

| Storage Temperature | Refrigerated (0-10°C) | [1] |

Synthesis of this compound: Experimental Protocols

There are two primary synthetic routes for the preparation of this compound. The first is a two-step process starting from methyl 4-chlorobutanoate, and the second involves the ring-opening of γ-butyrolactone.

Protocol 1: Synthesis from Methyl 4-chlorobutanoate

This is a widely used method that involves the nucleophilic substitution of the chloride with azide, followed by hydrolysis of the methyl ester.[3]

Step 1: Synthesis of Methyl 4-azidobutanoate

-

In a round-bottom flask, dissolve methyl 4-chlorobutanoate in dimethyl sulfoxide (DMSO).

-

Add sodium azide (NaN₃) to the solution.

-

Heat the reaction mixture to 80°C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-azidobutanoate.

Step 2: Hydrolysis to this compound

-

Dissolve the crude methyl 4-azidobutanoate in a mixture of methanol and water.

-

Add a base, such as sodium hydroxide or lithium hydroxide, to the solution.

-

Stir the reaction at room temperature until the hydrolysis is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the carboxylate.

-

Extract the this compound with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to yield the final product. The overall yield for this two-step process is reported to be around 70%.[3]

Protocol 2: Synthesis from γ-Butyrolactone

This method involves the ring-opening of γ-butyrolactone.

-

In a suitable reactor, mix γ-butyrolactone with an azide source, such as sodium azide, in the presence of a suitable solvent.

-

The reaction may be catalyzed by an acid or a Lewis acid.

-

The reaction mixture is heated to promote the ring-opening and formation of the azido acid.

-

Upon completion, the reaction is worked up by acidification and extraction to isolate the this compound.

References

- 1. A Multitude of Signaling Pathways Associated with Alzheimer’s Disease and Their Roles in AD Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 4-Azidobutanoic Acid | C4H7N3O2 | CID 11804783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 54447-68-6 | BroadPharm [broadpharm.com]

- 6. Synthonix, Inc > Azides > 54447-68-6 | this compound [synthonix.com]

- 7. This compound | 54447-68-6 | FA73089 | Biosynth [biosynth.com]

4-Azidobutyric acid safety and handling

An In-Depth Technical Guide to the Safety and Handling of 4-Azidobutyric Acid

Introduction

This compound (CAS No: 54447-68-6) is a valuable bifunctional molecule utilized extensively by researchers in chemistry, biology, and materials science.[1][2] It incorporates a terminal azide group and a carboxylic acid, making it an ideal linker for "click chemistry" reactions, particularly the copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC), and for forming amide bonds.[2][3][4] These characteristics allow for its use in bioconjugation, drug development, and the creation of complex molecular architectures.[1][5]

Despite its utility, the presence of the azide functional group necessitates stringent safety protocols. Organic azides are energetic compounds that can be sensitive to heat, shock, and pressure, with the potential for explosive decomposition.[6] This guide provides a comprehensive overview of the safety and handling procedures for this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be familiar with its potential dangers, which are summarized by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: GHS Hazard Classification | Category | Information | Pictograms | | :--- | :--- | :--- | | Signal Word | Danger[7] |

| | Hazard Statements | H226: Flammable liquid and vapour.[7][8] H302: Harmful if swallowed.[7][8] H315: Causes skin irritation.[7][9] H317: May cause an allergic skin reaction.[7] H319: Causes serious eye irritation.[7][9] H335: May cause respiratory irritation.[7] | | | Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7][10] P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8][9] P302+P352: IF ON SKIN: Wash with plenty of water.[7][9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] | |

Note: Classifications can vary slightly between suppliers. The information presented represents a conservative consensus. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

Table 2: Physical and Chemical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₄H₇N₃O₂ | [1][2][11] |

| Molecular Weight | 129.12 g/mol | [1][5][11] |

| Appearance | Colorless to light yellow clear liquid or colorless crystalline solid | [6][7][9] |

| Boiling Point | 135 °C @ 11 Torr (mmHg) | [3][6] |

| Solubility | Soluble in water, alcohols, and other organic solvents (e.g., slightly in chloroform, methanol).[3][6] | [3][6] |

| Stability | Generally stable at room temperature but may explode at high temperatures or pressures.[6] |[6] |

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is the most critical aspect of working safely with this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all operations that may generate aerosols or vapors, and for any reactions involving heating.[10][12][13]

-

Ignition Sources: Ensure that no open flames, spark-producing equipment, or hot surfaces are present in the handling area.[6][10] Use explosion-proof electrical equipment where necessary.[8]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

|---|---|---|

| Eye/Face | Chemical safety goggles or a face shield. | [6][10][12] |

| Skin | A flame-retardant lab coat and nitrile rubber gloves. | [10][12][13] |

| Respiratory | A NIOSH-approved respirator with appropriate cartridges should be used if ventilation is insufficient or for spill cleanup.[12][14] |[12][14] |

Storage Requirements

-

Temperature: Store in a refrigerator, with recommended temperatures ranging from -20°C to 4°C.[1][7][10][14]

-

Container: Keep the container tightly sealed to prevent exposure to moisture and air.[12][14]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and metals.[14][15][16] Do not store on metal shelving.[16]

-

Location: Store in a dry, well-ventilated, designated area for hazardous chemicals.[6]

General Handling Workflow

The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.

Emergency Procedures

First Aid Measures

Immediate action is required in case of exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes while holding the eyelids open.[12][14][15] Seek immediate medical attention.[8]

-

Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water.[14][15] If irritation persists, seek medical attention.[9]

-

Inhalation: Move the individual to fresh air.[12][15] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[13][14]

-

Ingestion: Rinse the mouth with water.[12][14] Do not induce vomiting. Seek immediate medical attention.[12]

Spill Response Protocol

In the event of a spill, follow these steps:

-

Evacuate: Immediately alert others and evacuate the immediate area.[16][17]

-

Control Ignition: Extinguish all nearby ignition sources.[17]

-

Ventilate: Increase ventilation in the area, preferably by using a fume hood.[18]

-

Protect: Don appropriate PPE, including respiratory protection if necessary.[17][19]

-

Contain: For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[18] Work from the outside of the spill inward.[17]

-

Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[14][18]

-

Decontaminate: Clean the spill area with a suitable solvent or detergent and water.[17]

-

Dispose: Dispose of all contaminated materials (absorbents, gloves, etc.) as hazardous waste.[14][17]

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray, or alcohol-resistant foam.[12][14]

-

Special Hazards: The substance is combustible and may decompose under fire conditions to produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide.[6][12][14] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[12][14]

Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Collect waste in a dedicated, properly labeled, and sealed container.[13][17]

-

Do not mix azide waste with other chemical waste streams, particularly acids or metals, as this can lead to the formation of highly toxic and explosive hydrazoic acid or metal azides.[13][16]

-

Dispose of the waste through a licensed environmental disposal service in accordance with all local, state, and federal regulations.[8][14]

Experimental Protocol Example: Synthesis of this compound

This compound is often synthesized in the lab. The following is a common method, which itself requires strict safety oversight due to the use of sodium azide.

Methodology: The synthesis is typically a two-step process starting from methyl 4-chlorobutanoate.[20]

-

Azidation: Methyl 4-chlorobutanoate is reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 80 °C) to form methyl 4-azidobutanoate.[20]

-

Safety: Sodium azide is acutely toxic and can form explosive metal azides. Use non-metal spatulas and equipment.[16] The reaction must be conducted in a fume hood.

-

-

Hydrolysis: The resulting ester, methyl 4-azidobutanoate, is then hydrolyzed using standard conditions (e.g., aqueous base followed by acidic workup) to yield the final product, this compound.[20]

Conclusion

This compound is an indispensable tool for chemical and biological research. However, its potential hazards, stemming from the energetic azide group, demand the utmost respect and care. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and emergency response, researchers can safely harness the capabilities of this versatile molecule. Always prioritize safety and consult the manufacturer's Safety Data Sheet before commencing any work.

References

- 1. This compound, 54447-68-6 | BroadPharm [broadpharm.com]

- 2. This compound CAS#: 54447-68-6 [m.chemicalbook.com]

- 3. This compound | 54447-68-6 [amp.chemicalbook.com]

- 4. This compound | 54447-68-6 [chemicalbook.com]

- 5. This compound | 54447-68-6 | FA73089 | Biosynth [biosynth.com]

- 6. This compound [chembk.com]

- 7. This compound | 54447-68-6 [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 4-Azidobutanoic Acid 54447-68-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. carlroth.com [carlroth.com]

- 11. Synthonix, Inc > Azides > 54447-68-6 | this compound [synthonix.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. chemistry.unm.edu [chemistry.unm.edu]

- 14. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]

- 15. Azidobutyric acid NHS ester|MSDS [dcchemicals.com]

- 16. purdue.edu [purdue.edu]

- 17. sfasu.edu [sfasu.edu]

- 18. acs.org [acs.org]

- 19. ics-asso.org [ics-asso.org]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Azidobutyric Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-azidobutyric acid, a versatile bifunctional molecule increasingly utilized in bioconjugation and drug development. This document details its solubility characteristics, provides experimental protocols for its key applications, and presents visual workflows to facilitate understanding and implementation in a laboratory setting.

Core Properties of this compound

This compound is a small molecule featuring both a terminal azide group and a carboxylic acid functional group.[1][2][3] This dual functionality allows for its use as a chemical linker, enabling the connection of various molecules. The carboxylic acid can be activated to react with primary amines in biomolecules, while the azide group is a key component in "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]

Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on information from various chemical suppliers and publications, a general solubility profile can be summarized. The compound is described as being slightly soluble in several common solvents.

| Solvent | Reported Solubility | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | High | Up to 200 mg/mL | Ultrasonic assistance may be required for dissolution. Use of hygroscopic DMSO can impact solubility.[4] |

| Water | Slightly Soluble | Not specified | - |

| Methanol | Slightly Soluble | Not specified | - |

| Chloroform | Slightly Soluble | Not specified | - |

Note: Due to the limited availability of precise quantitative data, it is recommended that researchers perform small-scale solubility tests in their specific solvent systems to determine the optimal concentration for their applications. For aqueous reactions, the solubility may be enhanced by converting the carboxylic acid to a salt by adjusting the pH.

Experimental Protocols

The utility of this compound is most evident in its application as a crosslinking agent. This typically involves a two-step process: first, the activation of the carboxylic acid to form a reactive ester (e.g., an N-hydroxysuccinimide ester), followed by the reaction of the azide group in a click chemistry reaction.

Activation of this compound to its NHS Ester

To conjugate this compound to molecules containing primary amines (such as proteins, peptides, or amino-modified oligonucleotides), the carboxylic acid group is typically activated to an N-hydroxysuccinimide (NHS) ester. This creates an amine-reactive compound that can form stable amide bonds.

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

A carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous and amine-free organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound and a slight molar excess (typically 1.1 to 1.5 equivalents) of NHS in the chosen anhydrous solvent.

-

Carbodiimide Addition: Add a molar equivalent of the carbodiimide coupling agent (e.g., DCC or EDC) to the solution. If using DCC, a precipitate of dicyclohexylurea will form as the reaction proceeds.

-

Reaction: Stir the mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up (if using DCC): If DCC was used, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purification: The resulting this compound NHS ester can be purified by crystallization or column chromatography.

-

Storage: The purified NHS ester should be stored in a desiccated, inert atmosphere at a low temperature (e.g., -20°C) to prevent hydrolysis.[5]

Labeling of Amino-Biomolecules with this compound NHS Ester

This protocol outlines the general procedure for labeling proteins or other biomolecules containing primary amines with the pre-activated this compound NHS ester.

Materials:

-

Biomolecule of interest (e.g., protein, peptide)

-

This compound NHS ester

-

Amine-free buffer with a pH of 7.2-8.5 (e.g., phosphate-buffered saline (PBS) or sodium bicarbonate buffer)

-

Amine-free organic solvent for dissolving the NHS ester (e.g., DMSO or DMF)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Biomolecule Preparation: Dissolve the biomolecule in the reaction buffer to a known concentration.

-

NHS Ester Solution: Prepare a fresh stock solution of the this compound NHS ester in an amine-free organic solvent like DMSO or DMF.

-

Labeling Reaction: Add a molar excess of the NHS ester solution to the biomolecule solution. The optimal molar ratio will depend on the biomolecule and the desired degree of labeling and should be determined empirically.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.

-

Purification: Remove the unreacted labeling reagent and byproducts by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an azide-modified biomolecule (prepared using the methods above) and an alkyne-containing molecule.

Materials:

-

Azide-modified biomolecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

A reducing agent, such as sodium ascorbate

-

A copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reactant Mixture: In a reaction vessel, combine the azide-modified biomolecule and a molar excess of the alkyne-containing molecule in the reaction buffer.

-

Catalyst Preparation: In a separate tube, prepare the copper catalyst solution. First, add the copper(II) sulfate, followed by the stabilizing ligand (a typical molar ratio of ligand to copper is 5:1). Finally, add the sodium ascorbate to reduce the Cu(II) to the active Cu(I) state. A color change is often observed.

-

Initiation of Click Reaction: Add the freshly prepared copper catalyst solution to the mixture of the azide- and alkyne-containing molecules.

-

Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can vary from minutes to a few hours and can be optimized as needed.

-

Purification: Purify the resulting triazole-linked conjugate using an appropriate method to remove the copper catalyst and unreacted starting materials.

Visualizing Workflows and Pathways

To further clarify the experimental processes, the following diagrams have been generated using the Graphviz DOT language.

Caption: Activation of this compound to its NHS Ester.

Caption: General workflow for bioconjugation using this compound.

Caption: Formation of the active Cu(I) catalyst for CuAAC.

References

In-Depth Technical Guide to the Stability of 4-Azidobutyric Acid in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-azidobutyric acid in various solution-based environments. Understanding the stability profile of this versatile bifunctional molecule, which incorporates both a terminal azide and a carboxylic acid, is critical for its effective application in bioconjugation, click chemistry, and as a linker in drug development. This document summarizes key stability and safety considerations, presents available data in a structured format, and offers detailed experimental protocols for researchers to assess its stability in their own applications.

Core Concepts and Stability Overview

This compound (C₄H₇N₃O₂) is a valuable reagent that enables the introduction of an azide moiety for subsequent bioorthogonal reactions, such as the Staudinger ligation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid group allows for conjugation to amine-containing molecules. However, the energetic nature of the azide group necessitates careful handling and a thorough understanding of its stability under various experimental conditions.

Generally, this compound is stable at room temperature for short periods, but for long-term storage, refrigeration (0-8 °C) or freezing (-20 °C) is recommended to minimize degradation.[1][2] It is sensitive to heat, light, pressure, and shock. While relatively stable in strongly acidic or alkaline solutions, direct mixing with strong acids should be avoided due to the potential formation of highly toxic and explosive hydrazoic acid.

The stability of organic azides can be qualitatively assessed by empirical rules:

-

Carbon to Nitrogen (C/N) Ratio: For this compound, the C/N ratio is 4:3. Organic azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated but require careful storage, preferably at low temperatures and protected from light.

-

The Rule of Six: This rule suggests that a molecule should have at least six carbon atoms for each energetic functional group to be considered relatively safe. This compound, with four carbons to one azide group, does not meet this criterion, highlighting the need for cautious handling.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound in solution is not extensively published, the stability of its activated ester form, N-hydroxysuccinimidyl (NHS) 4-azidobutyrate, has been studied. This provides insight into the reactivity of the molecule, particularly in bioconjugation applications.

| Condition | Compound | Half-life (t½) | Notes |

| pH 7, 0 °C | This compound N-hydroxysuccinimide ester | 4–5 hours | Highlights the susceptibility of the activated ester to hydrolysis.[3] |

It is important to note that the stability of the free carboxylic acid form of this compound is expected to be significantly greater than its NHS ester derivative under similar conditions. The primary degradation pathways for the parent molecule would likely involve the azide group rather than hydrolysis of the carboxylic acid.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound in a specific buffer system or formulation, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)

-

This compound reference standard

-

Buffers of desired pH (e.g., phosphate, acetate, borate)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 5% acetonitrile and increasing to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).

-

Sample Preparation: Prepare solutions of this compound in the desired buffers (e.g., pH 4, 7, 9) at a known concentration.

-

Forced Degradation Studies: To generate potential degradation products and validate the stability-indicating nature of the method, subject the sample solutions to stress conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at 60 °C for a specified time.

-

Basic Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for a specified time.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Heat the solution at 60 °C.

-

Photodegradation: Expose the solution to a calibrated light source (e.g., UV lamp).

-

-

Analysis: Inject the standard, unstressed samples, and stressed samples into the HPLC system.

-

Data Evaluation:

-

Monitor the peak area of this compound over time in the unstressed samples to determine its stability under those conditions.

-

In the stressed samples, ensure that the degradation product peaks are well-resolved from the parent peak.

-

Calculate the percentage of degradation.

-

Signaling Pathways and Experimental Workflows

The stability of this compound is a critical parameter in multi-step experimental workflows, such as those involving bioconjugation followed by click chemistry.

In this workflow, the stability of the azide group throughout the amide coupling and purification steps is essential for the success of the final click chemistry reaction.

Potential Degradation Pathways

The azide functional group is susceptible to degradation under certain conditions. Understanding these potential pathways is crucial for troubleshooting and optimizing experimental protocols.

Safety and Handling

Due to its azide functionality, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Avoid Shock and Heat: Do not subject the compound to mechanical shock, friction, or high temperatures, as this can lead to decomposition.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. Recommended storage is at refrigerated temperatures (0-10°C).

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

By understanding the stability profile and adhering to proper handling procedures, researchers can confidently and safely utilize this compound in their scientific endeavors.

References

The Versatility of 4-Azidobutyric Acid in Modern Proteomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of proteomics, the quest for innovative tools to elucidate protein function, interactions, and dynamics is perpetual. 4-Azidobutyric acid has emerged as a versatile chemical scaffold, enabling a suite of applications for in-depth proteomic analysis. Its unique bifunctional nature, possessing both a terminal azide and a carboxylic acid, allows for its strategic incorporation into a variety of molecular probes. The azide group serves as a bioorthogonal handle for "click chemistry," facilitating the attachment of reporter tags, while the carboxylic acid enables its conjugation to other molecules of interest.[1] This guide delves into the core applications of this compound in proteomics, providing detailed experimental protocols and quantitative insights.

Core Applications in Proteomics

The primary utility of this compound in proteomics stems from its role as a building block for more complex chemical probes. These probes are instrumental in two main areas:

-

Metabolic Labeling and Nascent Proteome Profiling: By incorporating this compound into analogs of metabolic precursors, researchers can tag newly synthesized proteins within living cells. This approach, a variant of Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the temporal analysis of the proteome, providing a snapshot of protein synthesis under specific conditions.[2][3]

-

Chemical Proteomics and Target Identification: this compound can be integrated into small molecule probes to identify their protein targets. This is particularly valuable in drug discovery for validating mechanisms of action and identifying off-target effects.[4][5][6][7]

Experimental Workflow: Chemical Probe for Target Identification

The following diagram illustrates a general workflow for utilizing a this compound-based chemical probe to identify protein targets in a cellular context.

Experimental Protocols

Protocol 1: General Metabolic Labeling with an Azido-Probe

This protocol is adapted from methodologies used for azido-amino acid analogs like azidohomoalanine (AHA).[2][3][8]

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

For probes that compete with natural metabolites (e.g., an amino acid analog), wash cells with pre-warmed PBS and incubate in a medium lacking the corresponding natural metabolite for 30-60 minutes.

-

Replace the medium with the metabolite-free medium supplemented with the this compound-containing probe at a predetermined optimal concentration.

-

Incubate for a period ranging from 1 to 24 hours, depending on the desired labeling window.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Protocol 2: Click Chemistry for Biotin Tagging

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag for enrichment.[9]

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following (final concentrations may need optimization):

-

Protein lysate (1 mg total protein)

-

Alkyne-biotin probe (100 µM)

-

Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

-

Copper(II) sulfate (CuSO₄) (1 mM)

-

-

Vortex briefly to mix.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

-

-

Protein Precipitation (Optional but Recommended):

-

Precipitate the protein to remove excess reagents. A methanol-chloroform precipitation is effective.

-

Protocol 3: Enrichment and On-Bead Digestion

-

Affinity Purification:

-

Resuspend the protein pellet in a buffer containing SDS.

-

Add streptavidin-coated magnetic beads and incubate for 1-2 hours at room temperature to capture biotinylated proteins.

-

Wash the beads extensively with a series of stringent buffers (e.g., high salt, urea) to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

-

Add trypsin and incubate overnight at 37°C.

-

Collect the supernatant containing the digested peptides.

-

Protocol 4: Sample Preparation for Mass Spectrometry (SPEED Method)

For a rapid, detergent-free alternative to traditional lysis and digestion, the SPEED protocol can be employed.[10]

-

Acid Extraction:

-

Add pure trifluoroacetic acid (TFA) to the cell pellet and incubate for 5 minutes at room temperature.

-

Neutralize the sample by adding Tris base.

-

-

Digestion:

-

Add a mixture of Lys-C and trypsin and incubate for 1-2 hours at 37°C.

-

The sample is now ready for desalting and LC-MS/MS analysis.

-

Quantitative Data Presentation

The combination of azido-probe labeling with quantitative proteomics techniques like isobaric tagging (iTRAQ or TMT) allows for the comparative analysis of protein synthesis or probe-target engagement across different conditions.[2][11] The table below illustrates a representative dataset from an iTRAQ experiment designed to identify proteins that are newly synthesized in response to a specific treatment.

| Protein ID | Gene Name | Protein Name | iTRAQ Ratio (Treated/Control) | p-value | Function |

| P04637 | TP53 | Cellular tumor antigen p53 | 3.25 | 0.001 | Transcription factor, cell cycle regulation |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.12 | 0.345 | Cytoskeletal protein |

| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.89 | 0.005 | Chaperone, protein folding |

| P10636-8 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | 1.05 | 0.412 | RNA binding protein |

| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 2.54 | 0.011 | Signal transduction |

Signaling Pathway and Workflow Visualization

The following diagram illustrates the BONCAT (Bio-orthogonal Non-Canonical Amino Acid Tagging) workflow, a prime example of metabolic labeling.

Conclusion

This compound serves as a valuable and versatile tool in the proteomics toolbox. Its application as a foundational element for constructing sophisticated chemical probes enables researchers to explore the proteome with high specificity and temporal resolution. From capturing the dynamics of protein synthesis to identifying the cellular targets of novel therapeutics, the methodologies built upon this simple yet powerful molecule are poised to continue driving significant advancements in our understanding of complex biological systems.

References

- 1. This compound, 54447-68-6 | BroadPharm [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative chemical proteomic profiling of the in vivo targets of reactive drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Development and characterization of azido fatty acid protein modificat" by Meghan A Canter [docs.lib.purdue.edu]

- 10. Sample Preparation by Easy Extraction and Digestion (SPEED) - A Universal, Rapid, and Detergent-free Protocol for Proteomics Based on Acid Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Azidobutyric Acid for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-azidobutyric acid as a tool for protein labeling. It details the chemical properties of the reagent, experimental protocols for its use in protein modification, and its application in studying protein interactions and signaling pathways.

Introduction to this compound in Protein Labeling

This compound is a bifunctional molecule that serves as a chemical handle for the modification of proteins. It contains a carboxylic acid group and an azide group. The carboxylic acid can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on proteins, such as the side chain of lysine residues and the N-terminus, forming a stable amide bond. The azide group is a bioorthogonal functional group, meaning it is chemically inert within biological systems but can undergo specific and efficient reactions with a partner functional group, typically an alkyne or a phosphine.[1]

This two-step labeling strategy offers significant versatility. First, the protein of interest is tagged with the azide moiety. Subsequently, a wide array of probes, such as fluorophores, biotin, or drug molecules functionalized with a corresponding alkyne or phosphine, can be attached to the azide-labeled protein through "click chemistry" reactions.[2] This approach allows for the modular and specific labeling of proteins for various downstream applications, including proteomics, imaging, and interaction studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₄H₇N₃O₂ | [3] |

| Molecular Weight | 129.12 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 135 °C at 11 Torr | [5] |

| Solubility | Soluble in water, alcohols, and other organic solvents | [6] |

| Storage Temperature | -20°C (pure form) | [4] |

Experimental Protocols

Protein Labeling with this compound NHS Ester

This protocol describes the general procedure for labeling a protein with this compound N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest (in a buffer free of primary amines, e.g., PBS or bicarbonate buffer)

-

This compound NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-9.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 5-20 mg/mL in the Reaction Buffer.[6]

-

NHS Ester Solution Preparation: Immediately before use, dissolve the this compound NHS ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[7]

-

Labeling Reaction: Add the NHS ester stock solution to the protein solution. The molar ratio of NHS ester to protein will depend on the protein and the desired degree of labeling. A starting point is a 10- to 20-fold molar excess of the NHS ester.[2]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or on ice overnight.[6][8]

-

Purification: Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[6] The labeled protein will elute in the void volume.

-

Characterization: Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA). The degree of labeling can be determined by mass spectrometry.

-

Storage: Store the azide-labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[7]

Bioorthogonal Ligation Reactions

Once the protein is labeled with the azide group, it can be further modified using one of the following bioorthogonal reactions.

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions.[8]

Materials:

-

Azide-labeled protein

-

Alkyne-functionalized probe (e.g., alkyne-fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (freshly prepared solution)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-functionalized probe (2-5 fold molar excess over the protein).[2]

-

Catalyst Preparation: In a separate tube, premix the CuSO₄ solution (final concentration 1 mM) and a freshly prepared sodium ascorbate solution (final concentration 5 mM).[2] Adding a copper-chelating ligand like THPTA (final concentration 1 mM) can improve reaction efficiency and reduce protein damage.

-

Reaction Initiation: Add the catalyst mixture to the protein solution to initiate the click reaction.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.[2]

-

Purification: Remove excess reagents by size-exclusion chromatography or dialysis.

SPAAC is a copper-free click chemistry reaction that occurs between an azide and a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO). The reaction is driven by the release of ring strain in the cyclooctyne.[9]

Materials:

-

Azide-labeled protein

-

Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)

Procedure:

-

Reaction Setup: Combine the azide-labeled protein and the cyclooctyne-functionalized probe in a suitable buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is typically used.[9]

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentrations and reactivity of the reactants.[9]

-

Purification: Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted probe.

Quantitative Data

The efficiency of the bioorthogonal ligation reactions is a critical factor. The following table summarizes representative kinetic data for SPAAC reactions.

| Azide | Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| 3-azido-L-alanine | sulfo-DBCO-amine | 0.55 - 1.22 | [10] |

| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | 0.32 - 0.85 | [10] |

| Benzyl azide | DIBAC | up to ~1.8 (with micellar catalysis) | [5] |

Note: CuAAC reactions are known to have a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction, with reactions often reaching completion within 1-2 hours at room temperature with micromolar concentrations of reactants.[2]

Application in Studying Signaling Pathways: GPCR Heterodimerization

While direct studies utilizing this compound in signaling pathways are not extensively documented, the principle of using azide-modified proteins is well-established. A relevant example is the use of the photo-activatable unnatural amino acid p-azido-L-phenylalanine (azF) to investigate the heteromeric interface of a G protein-coupled receptor (GPCR) complex, the 5-HT₂A receptor and the metabotropic glutamate 2 receptor (mGluR2). This approach can be adapted using this compound for chemical crosslinking studies.

The workflow involves introducing the azide group into one GPCR and then using a crosslinking reaction to identify interacting partners, providing insights into the structural arrangement of the receptor complex.

Experimental Workflow for Proteomic Analysis

The general workflow for a proteomic experiment using this compound for protein labeling and subsequent analysis is depicted below.

Mass Spectrometry Analysis

Mass spectrometry is a key analytical technique for identifying the sites of protein labeling and characterizing the resulting modifications.

Mass Shift Calculation

The covalent attachment of this compound and subsequent bioorthogonal ligation results in a specific mass shift that can be detected by mass spectrometry.

-

Labeling with this compound: The reaction of the NHS ester with a primary amine on the protein results in the formation of an amide bond and the loss of N-hydroxysuccinimide. The mass of the added moiety is that of this compound minus a hydrogen atom.

-

Mass of this compound (C₄H₇N₃O₂): 129.0538 Da

-

Mass Shift after Labeling: +111.0436 Da (C₄H₅N₃O)

-

-

CuAAC Reaction: The azide-labeled protein is reacted with an alkyne-containing probe. The mass of the resulting triazole linkage adds the mass of the alkyne probe to the azide-labeled protein.

-

Total Mass Shift (CuAAC): +111.0436 Da + Mass of Alkyne Probe

-

-

SPAAC Reaction: The azide-labeled protein is reacted with a cyclooctyne-containing probe.

-

Total Mass Shift (SPAAC): +111.0436 Da + Mass of Cyclooctyne Probe

-

Peptide Fragmentation Analysis

In a typical bottom-up proteomics workflow, the labeled protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS). The modification with this compound and the subsequent ligation will be attached to specific amino acid residues (primarily lysine).

When a modified peptide is fragmented in the mass spectrometer, the resulting b- and y-ions will show a corresponding mass shift, allowing for the precise localization of the modification site. For example, if a lysine residue is labeled, all b-ions containing that lysine and all y-ions containing that lysine will be shifted by the mass of the modification.

Conclusion

This compound is a valuable and versatile tool for protein labeling. Its ability to be incorporated into proteins via robust amine chemistry and subsequently be modified through highly specific and efficient bioorthogonal reactions makes it suitable for a wide range of applications in chemical biology, proteomics, and drug discovery. The detailed protocols and analytical strategies outlined in this guide provide a solid foundation for researchers to successfully employ this reagent in their studies of protein structure, function, and interactions.

References

- 1. mcgill.ca [mcgill.ca]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioclone.net [bioclone.net]

- 7. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. [folia.unifr.ch]

- 8. Activity-Guided Proteomic Profiling of Proteasomes Uncovers a Variety of Active (and Inactive) Proteasome Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Azidobutyric Acid NHS Ester Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of 4-Azidobutyric acid N-hydroxysuccinimide (NHS) ester to primary amine-containing biomolecules, such as proteins, peptides, and amino-modified oligonucleotides. This process introduces a versatile azide functional group, enabling subsequent bioorthogonal ligation via "click chemistry."[1][2][3]

Principle of the Method

The conjugation process is a two-step strategy. Initially, the NHS ester of this compound reacts with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein) to form a stable amide bond.[4][5] This reaction is most efficient under slightly alkaline conditions (pH 8.3-8.5).[6][7] The incorporated azide group then serves as a bioorthogonal handle for covalent modification with alkyne-containing molecules through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as click chemistry.[1][2][8]

Applications

-

Protein and Peptide Modification: Introduction of an azide handle for subsequent labeling and detection.[2]

-

Drug Conjugation: Linking therapeutic agents to targeting moieties like antibodies.[2]

-

Surface Functionalization: Immobilization of biomolecules onto surfaces for biosensor development.[2]

-

Dual-Labeling Strategies: Orthogonal labeling for advanced imaging and tracking studies.[2]

Experimental Protocols

Materials

-

This compound NHS ester

-

Biomolecule of interest (e.g., protein, peptide, amino-modified DNA)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[6]

-

Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[6]

-

Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

Protocol 1: Azide Labeling of a Protein

This protocol details the initial conjugation of this compound NHS ester to a protein.

1. Preparation of Reagents:

- Equilibrate all reagents to room temperature.

- Prepare a stock solution of this compound NHS ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.[10] Note: DMF should be of high quality and free of dimethylamine.[6]

- Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[6] Ensure the buffer does not contain primary amines (e.g., Tris).[9]

2. Labeling Reaction:

- Add the desired molar excess of the this compound NHS ester stock solution to the protein solution. A common starting point is a 10-20 fold molar excess.

- Mix gently and allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice.[6]

3. Quenching the Reaction (Optional):

- To stop the reaction, a quenching buffer containing primary amines can be added. For example, add Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.

4. Purification of the Azide-Labeled Protein:

- Remove unreacted this compound NHS ester and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.[6][9]

5. Characterization and Storage:

- Determine the concentration of the azide-labeled protein.

- The degree of labeling can be assessed by mass spectrometry.

- Store the azide-labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[10]

Quantitative Data Summary

| Parameter | Recommended Value/Range | Notes |

| pH | 8.3 - 8.5 | Optimal for reaction with primary amines while minimizing NHS ester hydrolysis.[6][7] |

| Molar Excess of NHS Ester | 8 - 30 fold | The optimal ratio depends on the biomolecule and desired degree of labeling.[7][11] |

| Reaction Time | 1 - 4 hours at room temperature; Overnight on ice | Longer incubation times may be required for less reactive amines.[6] |

| Reaction Temperature | Room Temperature or on ice | Lower temperatures can help to minimize hydrolysis of the NHS ester.[6] |

| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[6] |

| Solvent for NHS Ester | Anhydrous DMF or DMSO | Use high-quality, amine-free solvents.[6] |

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) of Azide-Labeled Protein

This protocol describes the subsequent conjugation of an alkyne-containing molecule (e.g., a fluorescent probe) to the azide-labeled protein.

1. Preparation of Reagents:

- Prepare a stock solution of the alkyne-containing molecule in an appropriate solvent (e.g., DMSO).

- Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (CuSO₄).

- Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.

- Prepare a stock solution of a copper(I)-stabilizing ligand, such as THPTA.

2. Click Reaction:

- In a reaction tube, combine the azide-labeled protein, the alkyne-containing molecule (typically 2-5 fold molar excess over the protein), and the copper-stabilizing ligand.

- In a separate tube, pre-mix the CuSO₄ and sodium ascorbate.

- Add the copper/ascorbate mixture to the protein solution to initiate the reaction.

- Incubate the reaction for 1-2 hours at room temperature, protected from light.

3. Purification of the Conjugate:

- Remove excess reagents and byproducts using a desalting column, dialysis, or other appropriate chromatographic techniques.

Visualizations

Caption: Workflow for NHS ester conjugation.

Caption: Click chemistry conjugation workflow.

References

- 1. 4-Azidobutyrate-N-hydroxysuccinimide ester | 943858-70-6 [chemicalbook.com]

- 2. Azidobutyric acid NHS ester, CAS 943858-70-6 | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. This compound NHS ester — CF Plus Chemicals [cfplus.cz]

- 5. m.youtube.com [m.youtube.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. interchim.fr [interchim.fr]

- 8. chemscene.com [chemscene.com]

- 9. setabiomedicals.com [setabiomedicals.com]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Azidobutyric Acid in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-azidobutyric acid and its derivatives in click chemistry for the labeling and conjugation of biomolecules. The protocols outlined below are intended to serve as a starting point for researchers, and optimization may be required for specific applications.

Introduction to this compound in Click Chemistry

This compound is a versatile heterobifunctional linker that plays a crucial role in bioconjugation and drug development.[1][2] Its structure incorporates a terminal azide group and a carboxylic acid, enabling its participation in "click chemistry" reactions. The azide group serves as a bioorthogonal handle that can specifically react with alkyne-containing molecules through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2] The carboxylic acid moiety allows for the conjugation of this compound to primary amines on biomolecules, such as the lysine residues of proteins, typically after activation as an N-hydroxysuccinimide (NHS) ester.[3][4]

The use of this compound and its NHS ester derivative provides a powerful two-step strategy for labeling proteins, nucleic acids, and other biomolecules.[5] This approach allows for the introduction of a versatile azide handle onto a biomolecule, which can then be selectively modified with a variety of alkyne-containing probes, including fluorophores, biotin, or drug molecules.

Key Applications

-

Protein Labeling: Introduction of an azide handle onto proteins for subsequent functionalization with imaging agents, affinity tags, or drug payloads.[5][6]

-

Oligonucleotide Modification: Site-specific modification of amino-modified DNA or RNA for applications in diagnostics and therapeutics.[7][8]

-

Surface Functionalization: Immobilization of biomolecules onto surfaces for the development of biosensors and microarrays.[9]

-

Drug Development: Construction of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

Experimental Protocols

Protein Labeling with this compound NHS Ester

This protocol describes the covalent attachment of an azide handle to a protein of interest using this compound N-hydroxysuccinimide (NHS) ester.

Workflow for Protein Labeling with this compound NHS Ester

Caption: Workflow for labeling proteins with this compound NHS ester.

Materials:

-

Protein of interest (free of amine-containing buffers like Tris)

-

This compound NHS Ester

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-9.0 or PBS, pH 7.4)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Size-exclusion chromatography column (e.g., desalting column) or dialysis cassette

Procedure:

-

Prepare Protein Solution: Dissolve the protein in an amine-free buffer to a final concentration of 5-20 mg/mL.[6]

-

Prepare NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[5]

-

Labeling Reaction: Add a 5 to 20-fold molar excess of the this compound NHS ester solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[5] Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.[6]

-

Purification: Remove the unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

Characterization: Determine the degree of labeling (DOL) by mass spectrometry (LC-MS).[1][10]

Quantitative Data for Protein Labeling:

| Parameter | Value | Reference |

| Protein Concentration | 5 - 20 mg/mL | [6] |

| Buffer | 0.1 M Sodium Bicarbonate (pH 8-9) or PBS | [6] |

| NHS Ester Molar Excess | 5 - 20 fold | [5] |

| Reaction Time | 1 - 4 hours | [6] |

| Reaction Temperature | Room Temperature | [6] |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-labeled biomolecule with a terminal alkyne-containing molecule using a copper(I) catalyst.

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: General workflow for a CuAAC reaction.

Materials:

-

Azide-labeled biomolecule (e.g., protein or oligonucleotide)

-

Terminal alkyne-containing molecule (e.g., fluorescent probe, biotin-alkyne)

-

Copper(II) sulfate (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Reducing agent (e.g., sodium ascorbate)

-

Reaction Buffer (e.g., PBS)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

-

Prepare a stock solution of the copper ligand (e.g., 100 mM THPTA in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 300 mM in water).

-

-

Reaction Setup: In a microcentrifuge tube, combine the azide-labeled biomolecule and the alkyne-containing molecule (typically a 2-5 fold molar excess over the azide).

-

Add Catalyst Components:

-

Add the copper ligand to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent probe.[11]

-

Purification: Purify the conjugated product to remove the catalyst and excess reagents using size-exclusion chromatography or dialysis.

Quantitative Data for CuAAC Reaction:

| Reagent | Final Concentration/Molar Ratio | Reference |

| Alkyne Molar Excess | 2 - 5 fold over azide | [5] |

| CuSO₄ | 1 mM | [5] |

| Ligand (THPTA) | 1 mM | [5] |

| Sodium Ascorbate | 5 mM | [5] |

| Reaction Time | 30 - 60 minutes | [11] |

| Reaction Temperature | Room Temperature | [11] |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the catalyst-free conjugation of an azide-labeled biomolecule with a strained cyclooctyne-containing molecule.

Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Caption: General workflow for a SPAAC reaction.

Materials:

-

Azide-labeled biomolecule

-

Strained cyclooctyne reagent (e.g., DBCO, BCN)

-

Reaction Buffer (e.g., PBS)

Procedure:

-

Prepare Reagents:

-

Dissolve the azide-labeled biomolecule in the desired reaction buffer.

-

Dissolve the strained cyclooctyne reagent in a compatible solvent (e.g., DMSO).

-

-

Reaction Setup: Add the cyclooctyne reagent to the solution of the azide-labeled biomolecule. A molar excess of the cyclooctyne is typically used.

-

Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the reactivity of the cyclooctyne.[12] For example, reactions with dibenzocyclooctyne (DBCO) can be very fast, often completing within an hour.[12]

-

Purification: Purify the conjugated product using standard methods such as size-exclusion chromatography or dialysis to remove unreacted cyclooctyne.

Quantitative Data for SPAAC Reaction:

| Parameter | Value | Reference |

| Cyclooctyne | DBCO, BCN, etc. | [13] |

| Molar Excess | Typically 2-10 fold | |

| Reaction Time | Minutes to hours (cyclooctyne dependent) | [12] |

| Reaction Temperature | Room Temperature or 37°C |

Characterization of Labeled Biomolecules

The successful conjugation of this compound and subsequent click chemistry reactions can be confirmed using various analytical techniques.

-

Mass Spectrometry (LC-MS): This is a powerful tool to determine the molecular weight of the modified biomolecule, thereby confirming the addition of the azide handle and the subsequent click-conjugated moiety.[1][10] By comparing the mass of the unmodified and modified biomolecule, the degree of labeling can be calculated.

-

UV-Vis Spectroscopy: If a chromophoric or fluorogenic molecule is conjugated, UV-Vis spectroscopy can be used to quantify the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the label at its specific maximum absorbance wavelength.

-

Gel Electrophoresis (SDS-PAGE): A shift in the molecular weight of a protein after labeling can often be visualized by SDS-PAGE, especially if the conjugated molecule is large.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency (NHS Ester) | Inactive NHS ester (hydrolyzed) | Use fresh, anhydrous DMSO or DMF. Prepare the NHS ester solution immediately before use. |

| Amine-containing buffer | Use an amine-free buffer such as sodium bicarbonate or PBS. | |

| Incorrect pH | Ensure the reaction pH is between 8.0 and 9.0 for optimal NHS ester reactivity. | |

| Low Yield (CuAAC) | Oxidation of Cu(I) to Cu(II) | Use a copper-stabilizing ligand (THPTA, TBTA). Prepare the sodium ascorbate solution fresh. |

| Inactive catalyst | Ensure all catalyst components are of high quality and stored correctly. | |

| Low Yield (SPAAC) | Low reactivity of cyclooctyne | Use a more reactive cyclooctyne derivative (e.g., DBCO). Increase the reaction time or temperature (if the biomolecule is stable). Increase the molar excess of the cyclooctyne. |

| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of DMSO or DMF below 10% in the labeling reaction. |

| Protein instability under reaction conditions | Optimize buffer conditions (pH, ionic strength). Perform the reaction at a lower temperature. |

References

- 1. msvision.com [msvision.com]

- 2. This compound, 54447-68-6 | BroadPharm [broadpharm.com]

- 3. This compound NHS ester — CF Plus Chemicals [cfplus.cz]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. broadpharm.com [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

Application Notes and Protocols for Antibody Labeling using 4-Azidobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable conjugation of molecules to antibodies is a cornerstone of modern biotechnology, critical for the development of antibody-drug conjugates (ADCs), diagnostic reagents, and tools for molecular biology research. A robust method for achieving this involves the use of 4-azidobutyric acid, activated as an N-hydroxysuccinimide (NHS) ester, to introduce an azide moiety onto the antibody. This bioorthogonal handle allows for a subsequent, highly specific covalent reaction with an alkyne-containing molecule via "click chemistry."[1][2]

This two-step approach offers significant advantages over traditional single-step labeling methods. The modification of lysine residues with this compound NHS ester is a well-established and efficient process.[3][] The subsequent azide-alkyne cycloaddition is bioorthogonal, meaning it occurs with high efficiency under mild, aqueous conditions without interfering with native biological functional groups, thus preserving the antibody's structure and function.[5][6] This methodology allows for the precise control over the stoichiometry of conjugation, leading to more homogeneous and well-defined antibody conjugates.[7]

These application notes provide detailed protocols for the entire workflow, from antibody preparation and azide modification to the final click chemistry conjugation and characterization of the labeled antibody.

Chemical Principle

The antibody labeling process using this compound NHS ester follows a two-stage mechanism. First, the NHS ester of this compound reacts with primary amines (predominantly the ε-amine of lysine residues) on the antibody surface to form a stable amide bond, thereby introducing an azide group. In the second stage, this azide-modified antibody is conjugated to a molecule containing a terminal alkyne or a strained cyclooctyne through either a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[1][8][9]

Experimental Protocols

Part 1: Antibody Preparation and Azide Modification

This protocol details the modification of an antibody with this compound NHS ester to introduce azide functional groups.

1.1. Materials

-

Antibody of interest (in an amine-free buffer like PBS)

-

This compound N-hydroxysuccinimide (NHS) ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[10]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0[3]

-

Purification column (e.g., Zeba™ Spin Desalting Columns)[7]

-

Phosphate-Buffered Saline (PBS), pH 7.4

1.2. Antibody Preparation

-

Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like sodium azide, it must be exchanged into an amine-free buffer such as PBS, pH 7.4. This can be done using dialysis or a desalting spin column according to the manufacturer's instructions.[3][11] Sodium azide can interfere with the NHS ester reaction.[12]

-

Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in PBS. Higher concentrations can improve labeling efficiency.[13][14]

1.3. Azide Labeling Reaction

-

Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[3] NHS esters are moisture-sensitive and should be handled accordingly.[13]

-

Determine Molar Ratio: The molar ratio of NHS ester to antibody will determine the degree of labeling (DOL). A 10- to 20-fold molar excess of the NHS ester is a good starting point for optimization.[10][13]

-

Reaction Setup:

-

Transfer the desired amount of antibody solution to a reaction tube.

-

Add Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) to the antibody solution to a final concentration of approximately 0.1 M.[3]

-

Slowly add the calculated volume of the this compound NHS ester stock solution to the antibody solution while gently vortexing. The final DMSO concentration should not exceed 10% of the total reaction volume.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours on ice, protected from light.[3][13]

-

Quenching: Stop the reaction by adding the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[3]

1.4. Purification of Azide-Modified Antibody

-

Remove the excess, unreacted this compound NHS ester and quenching reagent using a desalting spin column equilibrated with PBS, pH 7.4.[7]

-

Collect the fractions containing the azide-modified antibody.

-

Determine the concentration of the purified antibody using a spectrophotometer at 280 nm.[3]

Part 2: Click Chemistry Conjugation

This section provides protocols for both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) azide-alkyne cycloaddition reactions.

2.1. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

2.1.1. Materials

-

Azide-modified antibody (from Part 1)

-

Alkyne-containing molecule (e.g., drug, fluorophore)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Reaction Buffer: PBS, pH 7.4

2.1.2. CuAAC Reaction

-

Prepare Stock Solutions:

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Azide-modified antibody.

-

Alkyne-containing molecule (typically 2-10 molar excess over the antibody).

-

-

Catalyst Preparation: In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio.[15]

-

Initiate Reaction:

-

Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction can be monitored by SDS-PAGE or LC-MS.

2.2. Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

2.2.1. Materials

-

Azide-modified antibody (from Part 1)

-

Strained alkyne-containing molecule (e.g., DBCO, BCN, or DIFO derivatives)[1][9]

-

Reaction Buffer: PBS, pH 7.4

2.2.2. SPAAC Reaction

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified antibody with the strained alkyne-containing molecule. A 1.5- to 5-fold molar excess of the strained alkyne is recommended as a starting point.[1]

-

Incubation: Incubate the reaction mixture at 37°C for 4-12 hours or at 4°C for 12-24 hours.[1][9] The reaction proceeds without the need for a catalyst.[5]

2.3. Purification of the Final Antibody Conjugate

-

Purify the antibody conjugate from excess reagents using a desalting spin column, size-exclusion chromatography (SEC), or dialysis.[3]

-

Store the final conjugate at 4°C for short-term use or at -20°C or -80°C in single-use aliquots for long-term storage.[14]

Characterization of the Labeled Antibody

3.1. Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) Determination

The average number of molecules conjugated to each antibody can be determined using several methods.

| Parameter | Method | Principle |

| Degree of Labeling (DOL) | UV-Vis Spectroscopy | The absorbance of the conjugate is measured at 280 nm (for the antibody) and at the absorbance maximum of the conjugated molecule (e.g., a dye). The DOL is calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the conjugated molecule.[10][17] |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Separates antibody species based on the number of conjugated hydrophobic drugs, allowing for the calculation of the average DAR from the peak areas.[] |

| Drug-to-Antibody Ratio (DAR) | Mass Spectrometry (LC-MS) | Provides the exact mass of the different antibody-drug species. The DAR is calculated by deconvolution of the mass spectrum and analysis of the relative abundance of each species.[2][19] |

3.2. Purity and Aggregation Analysis

| Parameter | Method | Principle |